![molecular formula C10H17BrO2 B14164699 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane CAS No. 6315-59-9](/img/structure/B14164699.png)
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane is a spiro compound characterized by a unique bicyclic structure. This compound features a spiro linkage, where two rings are connected through a single atom, creating a rigid and stable framework. The presence of a bromoethyl group adds to its reactivity, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane typically involves the reaction of 1,3-dioxaspiro[4.5]decane with a bromoethylating agent. One common method includes the use of 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the bromoethyl group. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Introduction of hydroxyl or carbonyl functionalities.
Reduction: Conversion to ethyl derivatives.
Applications De Recherche Scientifique
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the design of bioactive compounds.
Medicine: Explored for its role in drug development, particularly in the synthesis of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane involves its reactivity towards nucleophiles and electrophiles. The bromoethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro structure provides rigidity and stability, influencing the compound’s interaction with molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxaspiro[4.5]decane: Lacks the bromoethyl group, making it less reactive in substitution reactions.
2-(2-Chloroethyl)-1,3-dioxaspiro[4.5]decane: Similar structure but with a chloroethyl group, which is less reactive than the bromoethyl group.
2-(2-Iodoethyl)-1,3-dioxaspiro[4.5]decane: Contains an iodoethyl group, which is more reactive than the bromoethyl group.
Uniqueness
2-(2-Bromoethyl)-1,3-dioxaspiro[4.5]decane is unique due to its balanced reactivity and stability. The bromoethyl group provides sufficient reactivity for various chemical transformations, while the spiro structure ensures rigidity and stability, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
6315-59-9 |
|---|---|
Formule moléculaire |
C10H17BrO2 |
Poids moléculaire |
249.14 g/mol |
Nom IUPAC |
2-(2-bromoethyl)-1,3-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C10H17BrO2/c11-7-4-9-12-8-10(13-9)5-2-1-3-6-10/h9H,1-8H2 |
Clé InChI |
YEMVJJKUKHGUQZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CC1)COC(O2)CCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


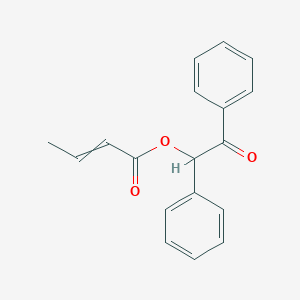
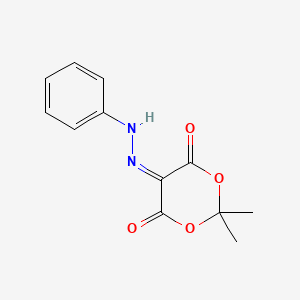


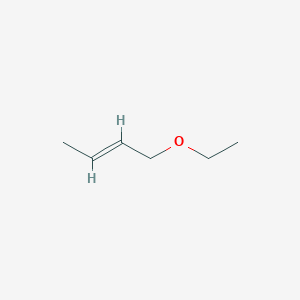
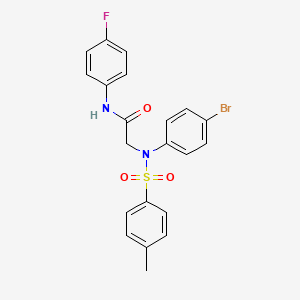
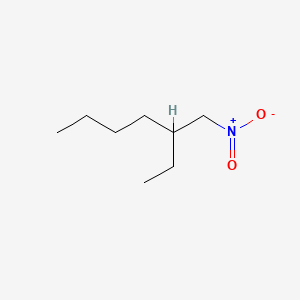
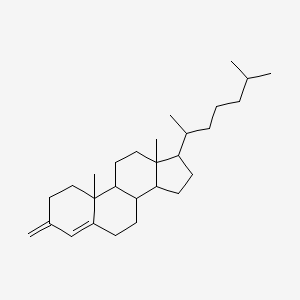
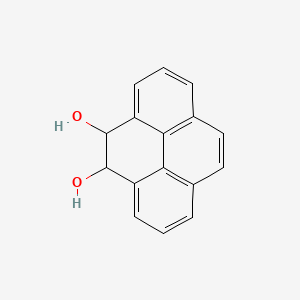
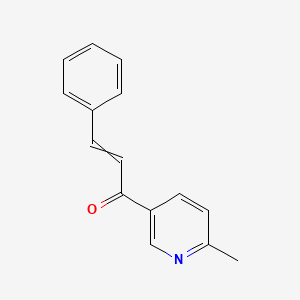
![4-Chloro-2-(trifluoromethyl)-7,8-dihydro-6H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B14164658.png)
![3-(3-Methoxypropyl)-2-thiophen-2-ylimidazo[4,5-b]quinoxaline](/img/structure/B14164665.png)
![8-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B14164673.png)

